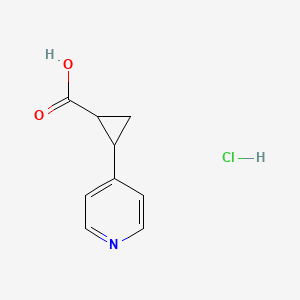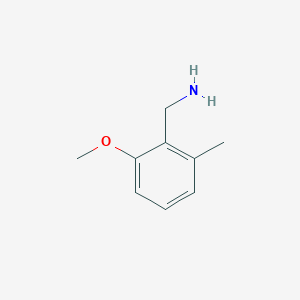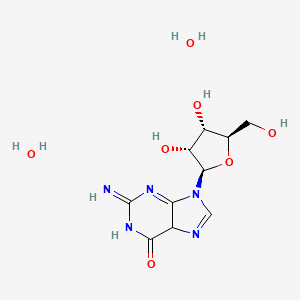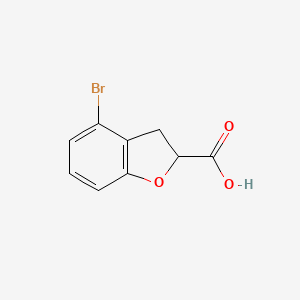
3-(3-Bromo-5-methylphenyl)-2-cyanoacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a cyano group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide typically involves the reaction of 3-bromo-5-methylphenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts such as palladium complexes and bases like potassium carbonate. The reaction is carried out in solvents such as ethanol or water at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and cyano groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-methylphenol
- 3-bromo-2-methoxy-5-methylphenylboronic acid
- 2-bromo-1-(3-bromo-5-methylphenyl)ethanone
Uniqueness
3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide is unique due to the presence of both a bromine atom and a cyano group on the phenyl ring, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
(E)-3-(3-bromo-5-methylphenyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C11H9BrN2O/c1-7-2-8(5-10(12)3-7)4-9(6-13)11(14)15/h2-5H,1H3,(H2,14,15)/b9-4+ |
InChI Key |
GVBOJCPCDLLXMW-RUDMXATFSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)/C=C(\C#N)/C(=O)N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;3,5-dihydroxy-7-[2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12310547.png)
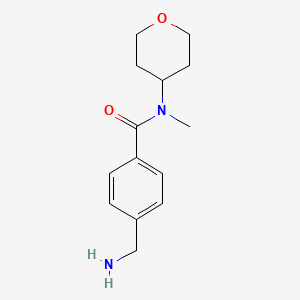
![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis](/img/structure/B12310553.png)
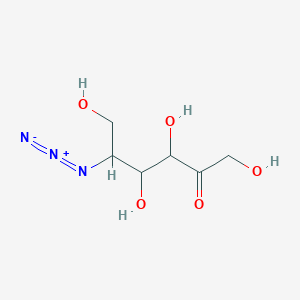

![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)
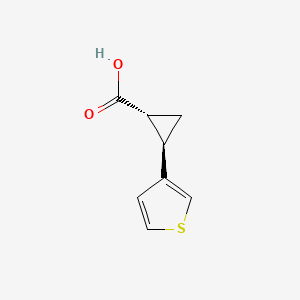
![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)

